molecular formula C10H19NO4 B117354 (2S,4R)-Tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 61478-26-0

(2S,4R)-Tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B117354
CAS RN: 61478-26-0
M. Wt: 217.26 g/mol
InChI Key: UFJNFQNQLMGUTQ-JGVFFNPUSA-N
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Description

(2S,4R)-Tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as (2S,4R)-T-BHP, is an organic compound belonging to the pyrrolidine family. It is a versatile molecule that has been used in a variety of research applications, such as synthesis, catalysis, and drug development.

Scientific Research Applications

Peptide Synthesis

N-Boc-trans-4-hydroxy-L-prolinol is widely used in peptide synthesis . It serves as a building block for the synthesis of complex peptides due to its protection of the amino group, which allows for selective reactions to occur . This compound is particularly useful in solid-phase peptide synthesis, where it can be incorporated into peptides to modify their structure and function .

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized as a chiral building block for the organic synthesis of various drugs . Its presence in the synthesis of analogues, such as For-Met-Leu-Phe-OMe (fMLF-OMe), highlights its role in developing new therapeutic agents .

Biochemical Research

N-Boc-trans-4-hydroxy-L-prolinol plays a crucial role in biochemical research , especially in metabolic engineering strategies for synthesizing trans-4-hydroxy-L-proline in microorganisms . This process is vital for producing amino acids that are important in medicinal and industrial applications.

Material Science

The compound’s ability to influence the physicochemical properties of materials makes it a candidate for material science research. It can be used to tune the biological and pharmaceutical properties of naturally occurring and synthetically designed peptides .

Laboratory Applications

In laboratory settings, N-Boc-trans-4-hydroxy-L-prolinol is employed for its reaction suitability in Boc solid-phase peptide synthesis . Its high purity and specific optical activity make it a reliable reagent for precise scientific experiments.

Chemical Synthesis

The compound is instrumental in chemical synthesis , where it is used to create various proline analogues. These analogues are then used to explore different reactions and syntheses, contributing to the advancement of organic chemistry .

Metabolic Engineering

It is a key component in the metabolic engineering of microorganisms, used to improve the biosynthetic pathways of valuable amino acids like trans-4-hydroxy-L-proline, which has applications in medicine, food, and cosmetics .

Research and Development

N-Boc-trans-4-hydroxy-L-prolinol is essential in R&D for developing new synthetic methods and drug discovery . Its role in the synthesis of peptide-based drugs and as a scaffold for other compounds is invaluable for innovative medical treatments .

Mechanism of Action

Target of Action

N-Boc-trans-4-hydroxy-L-prolinol, also known as (2S,4R)-Tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, is primarily used in peptide synthesis . The primary targets of this compound are the amino acid sequences in peptides that it helps to construct .

Mode of Action

The compound acts as a building block in the synthesis of peptides . It interacts with other amino acids to form peptide bonds, contributing to the overall structure and function of the resulting peptide .

Biochemical Pathways

N-Boc-trans-4-hydroxy-L-prolinol is involved in the biochemical pathway of peptide synthesis . It is incorporated into the growing peptide chain during the synthesis process, affecting the structure and properties of the final peptide product .

Pharmacokinetics

Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the specific context of its use, such as the conditions of the peptide synthesis process .

Result of Action

The result of N-Boc-trans-4-hydroxy-L-prolinol’s action is the formation of peptides with specific properties . By acting as a building block in peptide synthesis, it contributes to the biochemical properties of the resulting peptide, which can have various molecular and cellular effects depending on the specific peptide sequence .

Action Environment

The action, efficacy, and stability of N-Boc-trans-4-hydroxy-L-prolinol are influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect its reactivity and the outcome of the peptide synthesis .

properties

IUPAC Name

tert-butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-8(13)4-7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJNFQNQLMGUTQ-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460900
Record name tert-Butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS RN

61478-26-0
Record name 1,1-Dimethylethyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61478-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-trans-4-hydroxy-L-prolinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of N-Boc-hydroxyproline-methyl ester (343) (15 g, 65 mmol) in THF (70 mL) was added BH3.SMe2 (55 mL, 2.0 M in Et2O, 110 mmol). The solution was heated to reflux with stirring for four hours and reaction progress was monitored by TLC (5% MeOH/CHCl3, product had lower Rf than starting material, stained with K2MnO4). The heat was removed and the reaction was quenched by the slow addition of MeOH (40 mL). The resulting solution was heated to reflux again for 45 minutes, allowed to cool and concentrated to yield an oil that was purified by flash chromatography (1–15% MeOH in CHCl3) to give 12.68 g (˜90% yield) of the desired product (344).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
K2MnO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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